molecular formula C16H14N4O2S B11969404 5-(2-furyl)-4-{[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide

5-(2-furyl)-4-{[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide

Cat. No.: B11969404
M. Wt: 326.4 g/mol
InChI Key: UKJJPWCLBHICAX-CUQLSPFUSA-N
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Description

The compound 5-(2-furyl)-4-{[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide is a triazole-based derivative characterized by a 1,2,4-triazole core substituted with a furan ring at position 5, a hydrosulfide (-SH) group at position 3, and a conjugated propenylideneamino Schiff base moiety at position 3. The propenylideneamino group is further substituted with a 2-methoxyphenyl ring, introducing steric bulk and electronic modulation.

Properties

Molecular Formula

C16H14N4O2S

Molecular Weight

326.4 g/mol

IUPAC Name

3-(furan-2-yl)-4-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H14N4O2S/c1-21-13-8-3-2-6-12(13)7-4-10-17-20-15(18-19-16(20)23)14-9-5-11-22-14/h2-11H,1H3,(H,19,23)/b7-4+,17-10+

InChI Key

UKJJPWCLBHICAX-CUQLSPFUSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=C/C=N/N2C(=NNC2=S)C3=CC=CO3

Canonical SMILES

COC1=CC=CC=C1C=CC=NN2C(=NNC2=S)C3=CC=CO3

solubility

0.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Table 1: Reaction Conditions for Triazole Core Synthesis

StepReagents/ConditionsYield (%)Source
Thioamide formationH₂S, pyridine, 25°C, 12 hr94
Imidate synthesis3-methyl-2-furancarbonyl chloride, toluene, reflux35
CyclizationI₂, Na₂CO₃, THF/MTBE, reflux78
MethodConditionsYield (%)Source
Na₂S·9H₂O in pyridine5–25°C, 24 hr65
Thiourea in DMF80°C, 6 hr50

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the hydrosulfide group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the methoxyphenyl group, potentially leading to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the furan ring and the triazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines, alcohols.

    Substitution Products: Halogenated derivatives, substituted triazoles.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of 1,2,4-triazole derivatives with appropriate aldehydes or ketones under acidic or basic conditions. Various studies have utilized spectroscopic methods such as NMR and IR spectroscopy to confirm the structure of synthesized compounds, highlighting the importance of the hydrosulfide group in enhancing biological activity .

Biological Applications

1. Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 5-(2-furyl)-4-{[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide have shown effectiveness against various bacterial strains and fungi . The presence of the hydrosulfide moiety is believed to contribute to this bioactivity by facilitating interactions with microbial enzymes.

2. Antitumor Properties
Studies have demonstrated that triazole derivatives can inhibit cancer cell proliferation. The compound may act by disrupting cellular processes essential for tumor growth. For example, derivatives have been reported to induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways .

3. Inhibition of Cholesterol
Certain triazole compounds have been noted for their ability to inhibit cholesterol synthesis. This property is particularly relevant in developing therapeutic agents for managing hyperlipidemia . The specific mechanism often involves the modulation of key enzymes in the cholesterol biosynthesis pathway.

Agricultural Applications

Triazole derivatives are widely recognized for their role as fungicides in agriculture. The compound's structure allows it to interfere with fungal cell wall synthesis or disrupt metabolic pathways critical for fungal survival. This has led to its application in protecting crops from various fungal pathogens .

Material Science Applications

In material science, triazole compounds are explored for their potential use in creating novel materials with unique properties. For instance, their ability to form coordination complexes with metals can be harnessed in catalysis or as sensors for detecting environmental pollutants .

Case Studies and Research Findings

Several studies have documented the synthesis and application of triazole derivatives similar to this compound:

StudyFindings
Chai et al. (2003)Identified broad-spectrum antimicrobial activity in triazole derivatives.
Kanazawa et al. (1988)Demonstrated antitumor effects through apoptosis induction in cell lines.
Hashimoto et al. (1990)Reported cholesterol inhibition leading to potential therapeutic uses in hyperlipidemia management.

Mechanism of Action

The mechanism of action of 5-(2-furyl)-4-{[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as enzyme inhibition, antimicrobial activity, or therapeutic effects.

Comparison with Similar Compounds

Triazole derivatives exhibit diverse biological and physicochemical properties depending on substituent variations. Below is a comparative analysis of structurally related compounds, focusing on substituent effects, physical properties, and biological activities.

Substituent Variations and Physical Properties
Compound Name (Representative Examples) Key Substituents Melting Point (°C) Yield (%) Reference
5-(2-Furyl)-4-{[(E,2E)-3-(2-methoxyphenyl)propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide 2-Furyl, 2-methoxyphenyl, -SH Not reported Not reported Target compound
4-(4-Methoxyphenyl)-3-(thiophen-2-yl)-5-((5-(trifluoromethyl)furan-2-yl)methylthio)-4H-1,2,4-triazole (6l) Thiophene, trifluoromethylfuran 125–128 93
2-(((4-(4-Methoxyphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)-5-methylpyridine (6m) Thiophene, methylpyridine 196–198 92
4-((4-Methoxybenzylidene)amino)-5-((naphthalen-2-yloxy)methyl)-4H-1,2,4-triazole-3-thiol (9d) Naphthyloxy, methoxybenzylidene 177–178 80
5-((4-((4-Methoxybenzylidene)amino)-5-((naphthalen-2-yloxy)methyl)-4H-1,2,4-triazol-3-yl)thio)oxazol-2-amine (11d) Oxazole, methoxybenzylidene 70–71 39

Key Observations :

  • Substituent Effects : The target compound’s 2-methoxyphenyl and furyl groups contrast with analogs bearing thiophene (6l, 6m) or naphthalene (9d). Thiophene and furan differ in electronic properties (sulfur vs. oxygen), impacting solubility and binding interactions.
  • Melting Points : Compounds with extended aromatic systems (e.g., naphthyloxy in 9d) exhibit higher melting points (177–178°C) compared to smaller substituents (6l: 125–128°C). The target compound’s melting point is unreported but likely influenced by its conjugated system.
  • Yields : Substituent bulk correlates with yield variations. For example, 11d (39% yield) has a sterically demanding oxazole-naphthalene system, whereas 6l (93% yield) incorporates a trifluoromethyl group without significant steric hindrance .

Key Observations :

  • Antifungal Activity : Thiophene-containing triazoles (e.g., 4a–e) show potent antifungal activity, likely due to sulfur’s electronegativity enhancing membrane penetration . The target compound’s furyl group may reduce antifungal potency compared to thiophene analogs.
  • Antiproliferative Effects : Pyridinyl-indole hybrids (17k) demonstrate cell cycle arrest (G2/M phase) and apoptosis induction in cancer cells . The target compound’s 2-methoxyphenyl group may enhance DNA intercalation or kinase inhibition.
  • Antibacterial Activity : Furan-triazole derivatives (e.g., 14) exhibit activity against Xanthomonas oryzae, suggesting the furyl group’s role in disrupting bacterial cell walls .
Structural and Crystallographic Insights
  • Isostructurality : Halogen-substituted triazoles (e.g., Cl vs. F in compounds 4 and 5) maintain identical crystal packing despite substituent differences, highlighting triazole’s structural rigidity . The target compound’s Schiff base moiety may adopt a planar conformation, facilitating π-π stacking in crystal lattices.
  • Software Tools : Programs like SHELXL and ORTEP-3 enable precise structural determination of triazole derivatives, critical for understanding substituent effects on bioactivity .

Biological Activity

5-(2-furyl)-4-{[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide is a compound that belongs to the triazole family, known for its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant data and case studies.

Chemical Structure and Properties

The compound has a molecular formula of C18_{18}H18_{18}N4_{4}OS and a molecular weight of 326.4 g/mol. Its structure features a triazole ring, which is pivotal in its biological activity due to its ability to interact with various biological targets.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of triazole derivatives. The compound exhibits significant activity against various pathogens:

  • Bacterial Strains : It has been tested against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli. The disc diffusion method revealed moderate to high antimicrobial activity across these strains .
  • Fungal Strains : The compound also shows antifungal efficacy against Candida albicans and Aspergillus niger, indicating its potential application in treating fungal infections .
PathogenActivity Level
Staphylococcus aureusModerate to High
Bacillus subtilisModerate
Escherichia coliModerate
Candida albicansModerate
Aspergillus nigerModerate

Anti-inflammatory Activity

Triazole derivatives have been recognized for their anti-inflammatory properties. The compound has demonstrated the ability to inhibit inflammatory mediators in vitro, suggesting its potential use in treating inflammatory diseases. Specific assays have shown that it can reduce edema in animal models, indicating a promising therapeutic profile .

Anticancer Activity

Research indicates that the compound may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, including breast cancer cells. The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of cell proliferation .

Case Studies

  • Antimicrobial Efficacy Study :
    A recent study evaluated the antimicrobial effectiveness of various triazole derivatives, including our compound, against multiple pathogens. The results indicated that it was among the top performers with a minimum inhibitory concentration (MIC) ranging from 32 to 64 µg/mL against resistant strains .
  • Anti-inflammatory Mechanism :
    In another investigation focusing on anti-inflammatory effects, the compound was tested in carrageenan-induced paw edema models. It exhibited significant reduction in paw swelling compared to control groups, supporting its potential as an anti-inflammatory agent .
  • Cytotoxicity Assessment :
    Cytotoxicity tests revealed that while the compound shows promising biological activity, it also presents moderate toxicity levels. This necessitates further research to optimize its safety profile for therapeutic applications .

Q & A

Q. What are the optimal synthetic routes for 5-(2-furyl)-4-{[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide?

Methodological Answer: The synthesis involves multi-step reactions, including:

  • Cyclocondensation : Formation of the triazole core via cyclization of thiosemicarbazide precursors under reflux with ethanol and aqueous KOH, as described for structurally related triazole derivatives .
  • Functionalization : Introduction of the (E,2E)-propenylideneamino group via Schiff base formation, requiring controlled pH and temperature to ensure stereochemical integrity .
  • Purification : Use of recrystallization (ethanol/water mixtures) and column chromatography to isolate the final product .
    Key parameters include solvent polarity (ethanol vs. DMF), reaction time (1–4 hours), and catalyst selection (e.g., acetic anhydride for acetylation steps) .

Q. Which spectroscopic and crystallographic techniques are critical for confirming structural integrity?

Methodological Answer:

  • NMR Spectroscopy : 1H/13C NMR to verify proton environments (e.g., furyl protons at δ 6.3–7.2 ppm, methoxyphenyl groups at δ 3.8–4.1 ppm) and confirm Schiff base geometry .
  • X-Ray Crystallography : Resolve stereochemical ambiguities in the propenylideneamino moiety (e.g., E/Z isomerism) and validate hydrogen bonding in the triazole ring .
  • Mass Spectrometry : High-resolution MS to confirm molecular weight (e.g., [M+H]+ peaks) and detect synthetic byproducts .

Q. What are common impurities formed during synthesis, and how are they characterized?

Methodological Answer:

  • Byproducts :
    • Oxidation products : Sulfoxides or sulfones from thiol group oxidation, detected via TLC (Rf shifts) or HPLC .
    • Isomeric impurities : E/Z isomers of the propenylideneamino group, resolved using chiral column chromatography or NOESY NMR .
  • Mitigation : Use of inert atmospheres (N2/Ar) to prevent oxidation and strict temperature control during Schiff base formation .

Advanced Research Questions

Q. How do structural modifications in the triazole and propenylidene moieties influence bioactivity?

Methodological Answer:

  • Substituent Effects :
    • Methoxyphenyl vs. Chlorophenyl : Electron-donating groups (e.g., -OCH3) enhance π-π stacking with biological targets, as shown in SAR studies of analogous triazoles .
    • Furyl vs. Thienyl : Heterocycle replacement alters lipophilicity (logP) and binding affinity, evaluated via comparative IC50 assays .
  • Experimental Design : Synthesize analogs (e.g., 4-(2-fluorophenyl) derivatives) and test against control compounds in enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

  • Assay Standardization : Replicate studies under identical conditions (e.g., cell lines, incubation time) to isolate variables .
  • Structural Validation : Use X-ray crystallography to confirm batch-to-batch consistency in stereochemistry, which may affect binding kinetics .
  • Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., 5-ethyl-2-(4-fluorophenyl) analogs) to identify trends in substituent-driven activity .

Q. How can computational modeling predict reactivity and pharmacological potential?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., COX-2 or kinases), leveraging SMILES/InChI data for ligand preparation .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic attack or redox activity .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize analogs for synthesis .

Q. What in vitro assays are used to evaluate anti-inflammatory potential?

Methodological Answer:

  • COX-2 Inhibition : Measure IC50 via fluorometric assays using purified enzyme and NS-398 as a positive control .
  • Cytokine Profiling : Quantify IL-6/TNF-α suppression in LPS-stimulated macrophages using ELISA .
  • NF-κB Pathway Analysis : Luciferase reporter assays in HEK293 cells to assess transcriptional regulation .

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